C8 beta-D-galactosyl N-acylsphingosine

Description

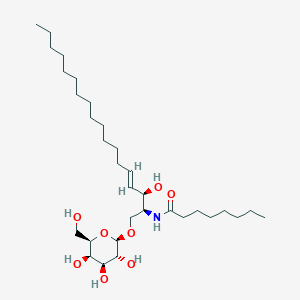

Structural Characterization of C8 Beta-D-Galactosyl N-Acylsphingosine

Molecular Architecture and Stereochemical Configuration

Glycosidic Bond Orientation and Beta-Anomeric Specificity

This compound is distinguished by its beta-1,1'-glycosidic bond linking the galactose moiety to the ceramide backbone. This configuration arises from the stereochemical specificity of enzymatic galactosyltransferases during biosynthesis, which exclusively form the beta-anomer. The beta-orientation positions the hydroxyl groups of galactose in a fixed spatial arrangement critical for receptor recognition and membrane integration.

PubChem data confirm the compound’s structure as a N-acyl-beta-D-galactosylsphingosine , with the octanoyl (C8) acyl group attached to the amino terminus of a sphingosine backbone. The stereochemistry of the sphingosine base (2S,3R,4E configuration) and the beta-galactosyl linkage define the molecule’s three-dimensional conformation.

Octanoyl Acyl Chain Conformational Analysis

The octanoyl acyl chain (C8:0) exhibits a saturated, straight-chain conformation due to its short length and lack of unsaturation. Unlike longer acyl chains (e.g., C24:1 nervonoyl or C18:1 oleoyl), which adopt serpentine conformations in glycolipid transfer protein (GLTP) complexes, the C8 chain remains linear. This structural simplicity reduces steric hindrance, enabling closer association with the sphingosine backbone.

In crystallographic studies of related glycolipids, short acyl chains (e.g., C8:0 LacCer) occupy the upper regions of GLTP’s hydrophobic tunnel, displacing the sphingosine chain to an “out” configuration. This suggests that the C8 chain’s conformational rigidity influences its binding interactions with proteins and membranes.

Sphingosine Backbone Spatial Arrangement

The sphingosine backbone (2S,3R,4E configuration) adopts a trans-4,5-diene geometry , with the hydroxyl group at C3 positioned equatorially. This spatial arrangement is critical for hydrogen bonding with polar residues in receptor proteins. The backbone’s rigidity contrasts with the flexibility of longer acyl chains, stabilizing the molecule’s membrane-embedded state.

Comparative Analysis with Long-Chain Galactosylceramide Analogues

Long-chain galactosylceramides (e.g., C24:1 GalCer) differ significantly in acyl chain length and unsaturation (Table 1). These differences impact membrane dynamics, protein binding, and biological function.

Longer acyl chains (e.g., C24:1) adopt bent conformations in GLTP complexes, occupying the hydrophobic tunnel’s lower regions. This contrasts with C8 chains, which remain in the tunnel’s upper segment, displacing the sphingosine backbone.

Spectroscopic Profiling Techniques

Nuclear Magnetic Resonance (NMR) Signature Analysis

This compound exhibits distinct 13C NMR shifts due to its beta-glycosidic linkage and sphingosine backbone. Key resonances include:

- C4 of galactose : Shifted upfield compared to alpha-anomers due to beta-specific dihedral angles.

- C1 of galactose : Diagnostic for anomeric configuration (β-C1 ≈ 100–105 ppm).

- Sphingosine C4 : Resonates at ≈ 130–135 ppm due to the trans-4,5-diene structure.

For comparison, galactosyl sulfatides (3-sulfo-GalCer) show additional shifts in the C3 region due to sulfation.

High-Resolution Mass Spectrometric Characterization

High-resolution mass spectrometry (HRMS) confirms the molecular formula C32H61NO8 (exact mass: 587.439718 Da). Key fragmentation patterns include:

- [M+Na]⁺ : Observed at m/z 609.420 (calculated 609.420).

- [M+H]⁺ : Observed at m/z 587.440 (calculated 587.440).

The presence of the octanoyl group is confirmed by m/z 115.075 ([C8H15O]⁺) and m/z 224.150 ([C16H32O2]⁺) fragments.

Properties

IUPAC Name |

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H61NO8/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-26(35)25(33-28(36)22-20-17-8-6-4-2)24-40-32-31(39)30(38)29(37)27(23-34)41-32/h19,21,25-27,29-32,34-35,37-39H,3-18,20,22-24H2,1-2H3,(H,33,36)/b21-19+/t25-,26+,27+,29-,30-,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEXEEHGNKGJES-SWMJIITPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H61NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

C8 beta-D-galactosyl N-acylsphingosine, also known as C8 beta-D-galactosylceramide, primarily targets the 2-hydroxyacylsphingosine 1-beta-galactosyltransferase . This enzyme plays a crucial role in the biosynthesis of galactocerebrosides, which are abundant sphingolipids of the myelin membrane of the central and peripheral nervous system.

Mode of Action

The compound interacts with its target by being a substrate for the enzyme 2-hydroxyacylsphingosine 1-beta-galactosyltransferase. This enzyme catalyzes the transfer of galactose to ceramide, a key enzymatic step in the biosynthesis of galactocerebrosides. The compound can be galactosylated by this enzyme, leading to changes in its structure and function.

Biochemical Pathways

The interaction of this compound with its target enzyme is part of the sphingolipid metabolism, specifically the galactosylceramide biosynthesis pathway. The product of this reaction, a beta-D-galactosyl- (1<->1’)-N-acylsphing-4-enine, is a key component in the formation of galactocerebrosides.

Result of Action

The molecular and cellular effects of the action of this compound are primarily seen in the formation of galactocerebrosides. These are abundant sphingolipids of the myelin membrane of the central and peripheral nervous system. Therefore, the compound plays a significant role in the functioning of the nervous system.

Biochemical Analysis

Biochemical Properties

C8 beta-D-galactosyl N-acylsphingosine is involved in various biochemical reactions, particularly in the biosynthesis of galactocerebrosides. These reactions are catalyzed by enzymes such as galactosyltransferases, which transfer galactose to ceramide to form galactocerebrosides. The compound interacts with proteins and other biomolecules, including enzymes involved in sphingolipid metabolism. These interactions are crucial for maintaining the structural integrity of cell membranes and facilitating cell signaling pathways.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis and degradation of sphingolipids. Enzymes such as galactosyltransferases and ceramidases play key roles in these pathways by catalyzing the formation and breakdown of the compound. The compound’s involvement in these pathways affects metabolic flux and metabolite levels, influencing cellular metabolism and function.

Biological Activity

C8 beta-D-galactosyl N-acylsphingosine, also known as lactosylceramide (LacCer), is a significant glycosphingolipid involved in various biological processes. This compound plays a crucial role in cellular signaling, membrane structure, and the immune response. Below is a detailed exploration of its biological activity, including relevant data tables and research findings.

Structure and Synthesis

This compound is synthesized from glucosylceramide through the action of specific enzymes. The biosynthetic pathway involves:

- Conversion of Glucosylceramide : The enzyme beta-1,4-galactosyltransferase catalyzes the addition of a galactose unit to glucosylceramide, forming lactosylceramide .

- Enzymatic Reactions : The conversion can be reversed by beta-galactosidase, which hydrolyzes lactosylceramide back to glucosylceramide .

Biological Functions

1. Membrane Structure and Stability

- Lactosylceramide contributes to the stabilization of lipid rafts in cell membranes, which are crucial for cellular signaling and membrane integrity . These micro-domains facilitate the clustering of receptors and signaling molecules.

2. Immunological Role

- Lactosylceramide is known to bind specific bacteria, suggesting a role in immune responses. It may activate immune signaling pathways that lead to inflammation and other immune functions .

3. Cellular Signaling

- The compound influences several cellular processes, including:

- Proliferation : It activates signaling pathways that can promote cell division.

- Adhesion and Migration : Lactosylceramide is involved in cell adhesion processes, which are vital for tissue formation and repair.

- Angiogenesis : It plays a role in new blood vessel formation, critical for wound healing and tumor growth .

Table 1: Summary of Biological Activities

| Activity | Mechanism | Implications |

|---|---|---|

| Membrane Stabilization | Enhances lipid raft formation | Supports receptor clustering |

| Immune Response | Binds to bacteria; activates immune pathways | Potential therapeutic target for infections |

| Cell Proliferation | Activates growth pathways (e.g., Akt inhibition) | Implications in cancer biology |

| Angiogenesis | Involved in signaling pathways promoting new blood vessel formation | Relevant in cancer and wound healing |

Case Study: Sphingolipid Metabolism

Research indicates that sphingolipids like lactosylceramide play a role in muscle function through oxidant signaling pathways. Elevated ceramide levels can inhibit growth signals while promoting apoptosis via caspase activation . This dual role highlights the complexity of sphingolipid functions in health and disease.

Therapeutic Potential

Dysregulation of lactosylceramide metabolism has been implicated in various diseases, including:

- Cardiovascular Diseases : Altered sphingolipid metabolism can lead to inflammatory states affecting heart health.

- Cancer : The compound's role in cell proliferation and survival makes it a potential target for cancer therapies.

- Neurological Disorders : Accumulation of glycosphingolipids due to enzyme deficiencies leads to lysosomal storage diseases, underscoring the importance of lactosylceramide in neurological health .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C32H61NO8

- Molecular Weight: 587.83 g/mol

- CAS Number: 41613-16-5

- Synonyms:

- C8 α-D-galactosyl ceramide

- N-(octanoyl)-1-β-galactosyl-sphing-4-enine

Biological Significance

C8 β-D-galactosyl ceramide plays a crucial role in cellular signaling pathways and is involved in the biosynthesis of glycosphingolipids and gangliosides. These molecules are essential for various biological processes, including cell recognition, signaling, and apoptosis induction .

Cellular Signaling

Ceramides, including C8 β-D-galactosyl ceramide, are known to act as bioactive lipids that can modulate cell proliferation, differentiation, and apoptosis. They serve as second messengers in signaling pathways that respond to stress and inflammatory stimuli .

Synthesis Pathways

C8 β-D-galactosyl ceramide can be synthesized from sphingomyelin through the action of sphingomyelinase or through de novo synthesis pathways involving serine and palmitate . This versatility makes it a valuable compound for studying sphingolipid metabolism.

Applications in Research

- Immunomodulatory Effects

- Cancer Research

- Neurodegenerative Diseases

- Drug Delivery Systems

Case Studies

Chemical Reactions Analysis

Key Features of the Reaction:

| Parameter | Details |

|---|---|

| Enzyme | N-acylsphingosine galactosyltransferase (UDP-galactose-dependent) |

| Subcellular Localization | Golgi apparatus |

| Cofactor | UDP-galactose |

| Byproduct | UDP |

This reaction is critical for producing galactosylceramides, which serve as precursors for more complex glycosphingolipids like sulfatides .

Degradation and Hydrolysis

C8 beta-D-galactosyl N-acylsphingosine is hydrolyzed by lysosomal β-galactosidase (EC 3.2.1.23), which cleaves the β-glycosidic bond to regenerate ceramide and galactose:

Degradation Pathway Characteristics:

| Parameter | Details |

|---|---|

| Enzyme | Lysosomal β-galactosidase |

| Inhibitors | Cyclophellitol derivatives (e.g., CBE) |

| Pathological Relevance | Deficiencies linked to impaired lysosomal storage (e.g., Krabbe disease) |

Sulfation Reactions

Galactosylceramide sulfotransferase (EC 2.8.2.11) sulfates the C3 hydroxyl group of galactose, forming sulfatides:

| Sulfation Parameters | Details |

|---|---|

| Sulfur Donor | 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) |

| Tissue Specificity | Predominant in renal tubules and nervous system |

Glycosylation to Complex Lipids

C8 beta-D-galactosylceramide serves as a substrate for β-1,4-galactosyltransferase 6 (EC 2.4.1.-) to form lactosylceramide derivatives:

| Extended Glycosylation | Details |

|---|---|

| Product | Lactosylceramide (precursor for globosides) |

| Biological Role | Cell adhesion, signal transduction |

Stability Considerations:

-

pH Sensitivity : Degrades under strong acidic or alkaline conditions.

Inhibitor Design

-

Cyclophellitol Derivatives : C8-modified cyclophellitol analogs act as activity-based probes (ABPs) to monitor β-galactosidase activity in vivo .

Disease Models

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison by Sugar Moiety

C8 beta-D-Glucosyl N-acylsphingosine

- Structure : Beta-D-glucose replaces galactose in the glycosidic linkage.

- Enzyme Specificity : Substrate for glucocerebrosidase (GCase, E.C. 3.2.1.45), which hydrolyzes it into glucose and N-acylsphingosine .

- Disease Association: Accumulation due to GCase deficiency causes Gaucher disease, characterized by hepatosplenomegaly and neurological symptoms.

- Physical Properties : Predicted collision cross-section (CCS) for [M+H]+ adduct is 252.5 Ų .

Psychosine (Galactosylsphingosine)

Comparison by Acyl Chain Length

C18 beta-D-Galactosyl N-acylsphingosine (Stearoyl-GalCer)

- Structure: Features a stearoyl (C18) acyl chain instead of octanoyl (C8) .

- Biological Impact : Longer acyl chains enhance hydrophobic interactions with membranes, influencing lipid raft formation and protein binding.

C8 beta-D-Galactosyl N-acylsphingosine

Mechanistic and Functional Insights

- Enzyme Specificity: The stereochemistry of the sugar (galactose vs. glucose) dictates substrate recognition by GALC or GCase. For example, GALC cannot hydrolyze glucosylceramide, and vice versa .

- Acyl Chain Effects: Shorter chains (C8) enhance metabolic turnover but may reduce membrane anchoring efficiency compared to C18 chains .

- Toxicity Profile : Deacylated derivatives (e.g., psychosine) exhibit higher neurotoxicity due to increased lysosomal membrane permeability .

Preparation Methods

Synthesis of the Ceramide Backbone

The ceramide backbone consists of a sphingosine base linked to a fatty acid via an amide bond. The preparation generally involves:

Starting Material: Sphingosine or sphinganine derivatives are used as starting materials. These can be synthesized de novo or obtained commercially.

N-Acylation: The sphingosine base is N-acylated with octanoyl chloride or octanoic acid derivatives to introduce the C8 fatty acid chain. This step typically requires activation of the fatty acid (e.g., as an acid chloride) and coupling under controlled conditions to form the amide bond without racemization or side reactions.

Protection/Deprotection: Hydroxyl groups on the sphingosine backbone are often protected using silyl ethers or benzyl groups to prevent side reactions during acylation and glycosylation steps. After N-acylation, these protecting groups are removed under mild conditions.

Glycosylation to Form the Beta-D-Galactosyl Moiety

The key step in preparing C8 beta-D-galactosyl N-acylsphingosine is the stereoselective glycosylation of the ceramide backbone with a galactose donor to form the beta-glycosidic linkage.

Galactose Donor: Typically, a protected galactose derivative such as peracetylated or perbenzylated galactosyl halides (e.g., galactosyl bromide) or trichloroacetimidate donors is used.

Catalysts: Lewis acids such as silver triflate (AgOTf), boron trifluoride etherate (BF3·OEt2), or trimethylsilyl triflate (TMSOTf) catalyze the glycosylation reaction.

Reaction Conditions: The reaction is performed under anhydrous conditions in organic solvents like dichloromethane at low temperatures to control stereoselectivity and yield.

Stereoselectivity: The beta-configuration is favored by neighboring group participation from protecting groups on the galactose donor, such as acetyl groups at the 2-position, which direct the formation of the beta-glycosidic bond.

Deprotection: After glycosylation, protecting groups on the sugar and sphingosine are removed by hydrogenolysis or mild acidic/basic hydrolysis to yield the free beta-D-galactosylceramide.

Summary Table of Preparation Steps

| Step No. | Preparation Stage | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of sphingosine base | Commercial or de novo synthesis | May require protection of hydroxyl groups |

| 2 | N-Acylation | Octanoyl chloride or activated octanoic acid, base catalyst | Formation of amide bond; requires control to avoid side reactions |

| 3 | Protection of hydroxyl groups | Silyl ethers, benzyl groups | Protects hydroxyls during acylation and glycosylation |

| 4 | Glycosylation | Protected galactose donor (e.g., peracetylated galactosyl bromide), Lewis acid catalyst (AgOTf, BF3·OEt2) | Stereoselective formation of beta-glycosidic bond |

| 5 | Deprotection | Hydrogenolysis or mild acid/base treatment | Removes protecting groups to yield final product |

| 6 | Purification | Chromatography (HPLC, silica gel) | Ensures purity and isolation of desired compound |

Research Findings and Considerations

Yield and Purity: The glycosylation step is often the yield-limiting step due to the need for strict stereocontrol and avoidance of side products such as alpha-anomers or hydrolyzed sugars.

Protection Group Strategy: The choice of protecting groups on both sphingosine and sugar moieties critically affects the success of the synthesis. Groups must be stable under glycosylation conditions but removable without degrading the product.

Analytical Characterization: Final products are characterized by NMR spectroscopy (to confirm stereochemistry), mass spectrometry (to confirm molecular weight), and chromatographic purity.

Scale-Up: Solid-phase synthesis methods and combinatorial chemistry approaches have been proposed to facilitate scale-up and library synthesis of glycosphingolipids with varied acyl chains and sugar moieties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.